

Application Note: NMR Spectroscopy Analysis of 1-Bromononane-d4-1

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Compound of Interest

Compound Name: 1-Bromononane-d4-1

Cat. No.: B1142647

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules. This application note provides a detailed protocol for the analysis of **1-Bromononane-d4-1**, a deuterated version of 1-bromononane. The selective incorporation of deuterium at the C1 position allows for specific mechanistic and metabolic studies. This document outlines the procedures for sample preparation and the acquisition and interpretation of ^1H , ^{13}C , and ^2H NMR spectra. While specific experimental data for **1-Bromononane-d4-1** is not widely published, this guide provides expected spectral data based on the analysis of its non-deuterated analog, 1-bromononane.

Data Presentation

The following tables summarize the expected quantitative NMR data for **1-Bromononane-d4-1**. These values are predicted based on the known spectral data of 1-bromononane and the principles of NMR spectroscopy for deuterated compounds.

Table 1: Expected ^1H NMR Data (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H2	1.85	p	7.5	2H
H3	1.42	m	-	2H
H4-H8	1.28	m	-	10H
H9	0.88	t	7.0	3H

Note: The signal for the protons at the C1 position is absent due to deuteration.

Table 2: Expected ^{13}C NMR Data (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
C1	~33 (signal broadened and significantly reduced in intensity due to C-D coupling)
C2	32.9
C3	28.2
C4	28.7
C5	29.2
C6	29.4
C7	31.9
C8	22.7
C9	14.1

Table 3: Expected ^2H NMR Data (76.7 MHz, CHCl_3)

Position	Chemical Shift (δ , ppm)
D1	~3.40

Note: ^2H NMR spectra are typically acquired in a non-deuterated solvent. The chemical shift is expected to be similar to the corresponding ^1H chemical shift.[\[1\]](#)

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

- **1-Bromononane-d4-1** (5-20 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3) of high purity ($\geq 99.8\%$ D)
- NMR tube (5 mm, high precision)
- Pasteur pipette and cotton or glass wool
- Vortex mixer

Procedure:

- Accurately weigh the desired amount of **1-Bromononane-d4-1** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Gently vortex the mixture until the sample is fully dissolved.
- To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube.
- Cap the NMR tube securely to prevent solvent evaporation and contamination.
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

NMR Data Acquisition

The following are general acquisition parameters. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

- Spectrometer: 500 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Standard single-pulse (zg30)
- Spectral Width: 16 ppm
- Acquisition Time: ~3 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 8-16

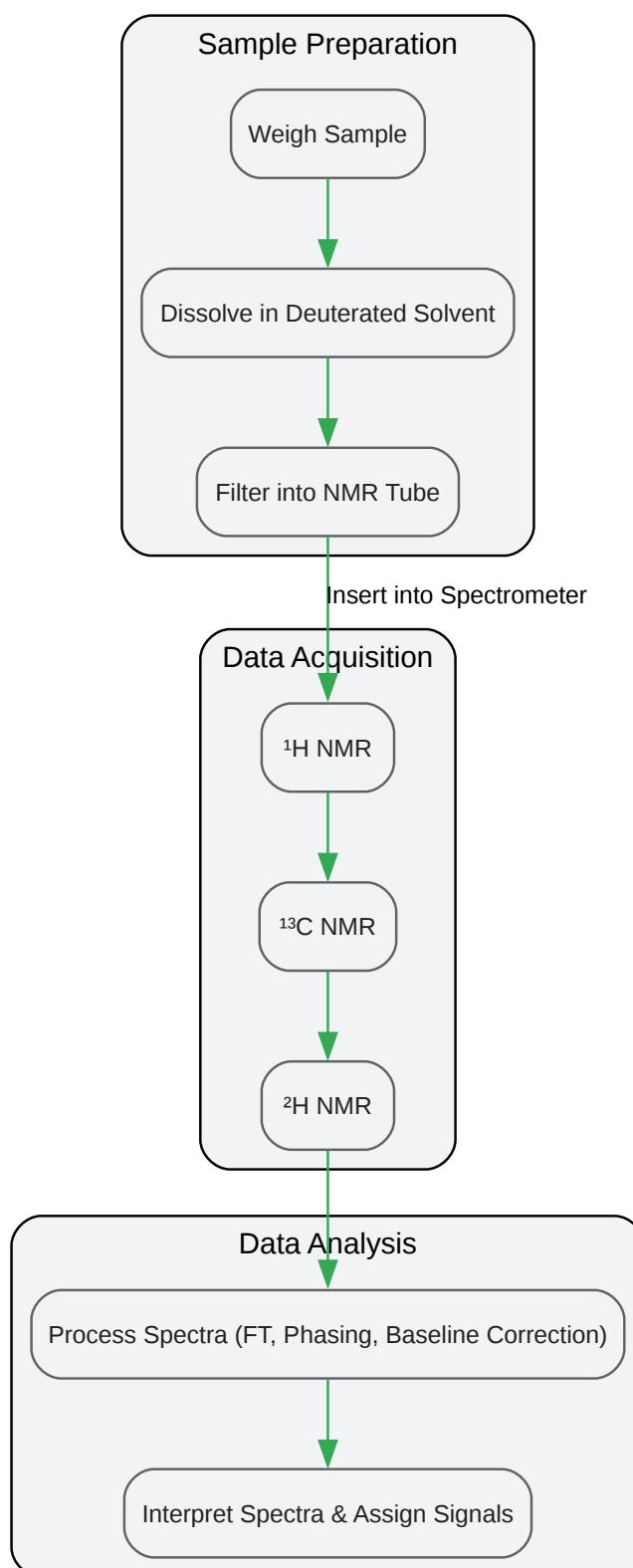
¹³C NMR Spectroscopy:

- Spectrometer: 125 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Spectral Width: 240 ppm
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more, depending on concentration

²H NMR Spectroscopy:

- Spectrometer: 76.7 MHz
- Solvent: CHCl₃ (non-deuterated)
- Temperature: 298 K
- Pulse Program: Standard single-pulse
- Spectral Width: 10 ppm
- Acquisition Time: ~2 seconds
- Relaxation Delay: 1 second
- Number of Scans: 64-128

Visualizations**Experimental Workflow**



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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
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